molecular formula C8H4Cl2N2O B13660293 4,6-Dichloro-2,7-naphthyridin-1(2H)-one

4,6-Dichloro-2,7-naphthyridin-1(2H)-one

Katalognummer: B13660293
Molekulargewicht: 215.03 g/mol
InChI-Schlüssel: HZDCXLOERGXOGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2,6-dichloropyridine with suitable reagents to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide might be used for oxidation.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-naphthyridine derivative.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological systems.

    Industrial Applications: It might be used in the development of new materials or as a catalyst in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of naphthyridine derivatives.

    4,6-Dichloroquinoline: Another heterocyclic compound with similar structural features.

Uniqueness

4,6-Dichloro-2,7-naphthyridin-1(2H)-one is unique due to its specific substitution pattern and the presence of the naphthyridine ring, which can confer distinct biological and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C8H4Cl2N2O

Molekulargewicht

215.03 g/mol

IUPAC-Name

4,6-dichloro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13)

InChI-Schlüssel

HZDCXLOERGXOGY-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CNC(=O)C2=CN=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.